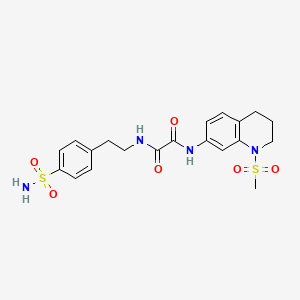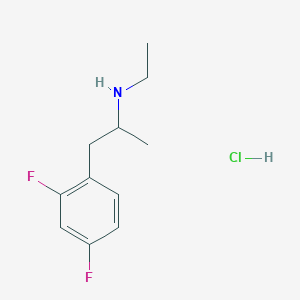
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is an intriguing synthetic compound with multifaceted applications spanning across chemistry, biology, medicine, and industry. Known for its complex structure and diverse reactivity, this compound stands as a testament to modern synthetic organic chemistry's capabilities.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves a series of complex organic reactions:
Synthesis of the Tetrahydroquinoline Core: : Starting from an aniline derivative, the quinoline core is synthesized via a Povarov reaction, which involves the condensation of an aniline with an aldehyde and an alkene under acidic conditions.
Introduction of the Methylsulfonyl Group: : The methylsulfonyl group is introduced through sulfonylation using methylsulfonyl chloride and a base, such as triethylamine, under mild conditions.
Formation of the Oxalamide Linkage: : The oxalamide linkage is formed by reacting the tetrahydroquinoline derivative with oxalyl chloride followed by the addition of 4-sulfamoylphenethylamine under controlled temperature and anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry for efficient and scalable synthesis. This method offers advantages such as improved reaction control, higher yields, and enhanced safety profiles compared to traditional batch processing.
化学反应分析
Types of Reactions
This compound is prone to various chemical reactions:
Oxidation: : Undergoes oxidation at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: : The sulfonyl and oxalamide groups can be reduced to their corresponding amines under strong reducing conditions.
Substitution: : Both the sulfonyl and oxalamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Employs reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles such as amines or alcohols in the presence of base catalysts.
Major Products
The primary products formed from these reactions include quinoline derivatives, amines, and substituted oxalamides.
科学研究应用
Chemistry
The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecular architectures.
Biology
Its structure allows for interaction with biological macromolecules, making it a useful tool in studying protein-ligand interactions and enzyme inhibition.
Medicine
Potential medicinal applications include the development of novel therapeutic agents targeting specific enzymes or receptors implicated in various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers with unique properties or as a starting material for high-value-added chemical products.
作用机制
The mechanism by which N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects is primarily through its interaction with molecular targets in biological systems.
Molecular Targets and Pathways
Enzyme Inhibition: : It can act as a competitive or non-competitive inhibitor of specific enzymes, altering their catalytic activity.
Receptor Binding: : The compound may bind to cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Compared to other compounds with similar functional groups, N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide stands out due to its unique combination of a tetrahydroquinoline core and an oxalamide linkage.
Similar Compounds
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-aminophenethyl)oxalamide: : Lacks the sulfamoyl group but retains the tetrahydroquinoline and oxalamide moieties.
N1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide: : Has an ethylsulfonyl group instead of methylsulfonyl, affecting its reactivity and interactions.
N1-(1-(methylsulfonyl)-quinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide: : Does not have the tetrahydro structure, impacting its steric properties and biological activity.
The synthesis, reactivity, and applications of this compound reveal its significance in both academic and industrial settings. Its unique structural features and versatility highlight the innovative potential of modern organic chemistry.
属性
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S2/c1-31(27,28)24-12-2-3-15-6-7-16(13-18(15)24)23-20(26)19(25)22-11-10-14-4-8-17(9-5-14)32(21,29)30/h4-9,13H,2-3,10-12H2,1H3,(H,22,25)(H,23,26)(H2,21,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRNMISWBJMBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)



![N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide](/img/structure/B2690653.png)
![5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2690654.png)
![N-[2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B2690655.png)

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690662.png)
![N-(2,3-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2690663.png)



